
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolidinone, featuring a cyclohexyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . Another method includes the condensation of α,β-diketones with acetamides . These reactions typically require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that minimize reaction steps and use readily available precursors . The process may include the use of triflic acid for N-deprotection and other optimized conditions to facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one involves specific molecular interactions and pathways:
Molecular Targets: It can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1,5-Dihydro-2H-pyrrol-2-one: Lacks the cyclohexyl group, resulting in different chemical properties and reactivity.
3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one: Contains a hydroxyl group, which significantly alters its biological activity and chemical behavior.
4-Amino-1-cyclohexyl-1,5-dihydro-2H-pyrrol-2-one:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
64330-45-6 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-cyclohexyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H15NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2 |
InChI-Schlüssel |
QHWDGMIQURGMCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
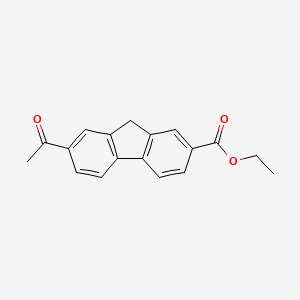
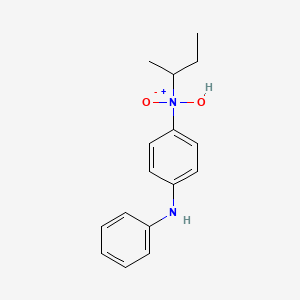
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
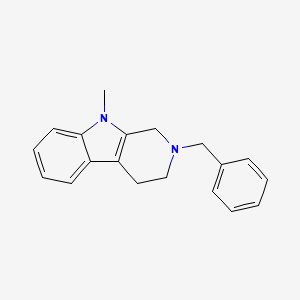
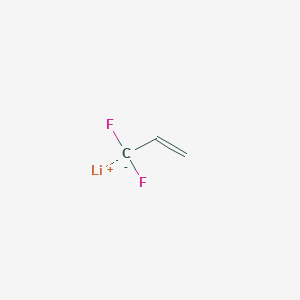
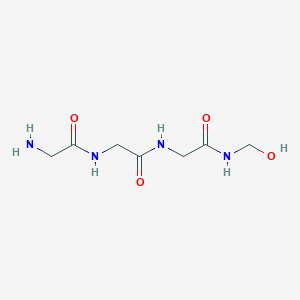
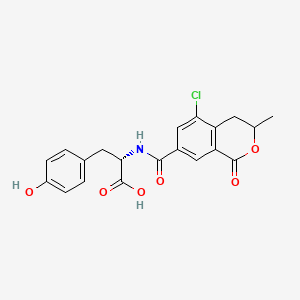


![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
